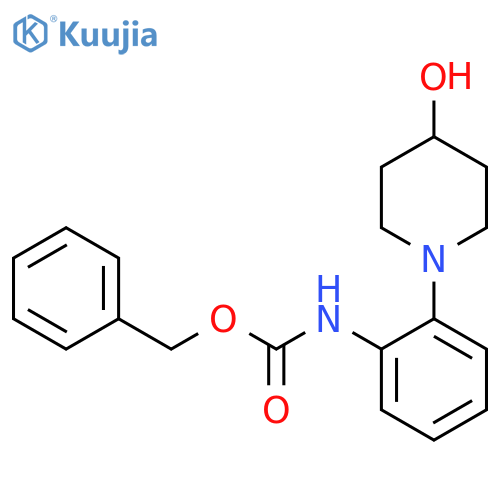

Cas no 2680884-04-0 (benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate)

benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- EN300-28294891

- benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate

- 2680884-04-0

- benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate

-

- インチ: 1S/C19H22N2O3/c22-16-10-12-21(13-11-16)18-9-5-4-8-17(18)20-19(23)24-14-15-6-2-1-3-7-15/h1-9,16,22H,10-14H2,(H,20,23)

- InChIKey: QQTTWVJRMJYLJH-UHFFFAOYSA-N

- SMILES: OC1CCN(C2=CC=CC=C2NC(=O)OCC2C=CC=CC=2)CC1

計算された属性

- 精确分子量: 326.16304257g/mol

- 同位素质量: 326.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 24

- 回転可能化学結合数: 5

- 複雑さ: 390

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3

- トポロジー分子極性表面積: 61.8Ų

benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28294891-0.05g |

benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate |

2680884-04-0 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28294891-0.1g |

benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate |

2680884-04-0 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28294891-0.5g |

benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate |

2680884-04-0 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28294891-10.0g |

benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate |

2680884-04-0 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28294891-0.25g |

benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate |

2680884-04-0 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28294891-5g |

benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate |

2680884-04-0 | 5g |

$3520.0 | 2023-09-07 | ||

| Enamine | EN300-28294891-1.0g |

benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate |

2680884-04-0 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28294891-5.0g |

benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate |

2680884-04-0 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28294891-2.5g |

benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate |

2680884-04-0 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 | |

| Enamine | EN300-28294891-1g |

benzyl N-[2-(4-hydroxypiperidin-1-yl)phenyl]carbamate |

2680884-04-0 | 1g |

$1214.0 | 2023-09-07 |

benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate 関連文献

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242

-

Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

6. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamateに関する追加情報

Introduction to Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate (CAS No. 2680884-04-0)

Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate, a compound with the chemical identifier CAS No. 2680884-04-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and therapeutic interventions. The structural framework of this molecule, featuring a benzyl group, a piperidine ring, and a carbamate moiety, contributes to its unique chemical properties and biological activities.

The benzyl group in Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate plays a crucial role in modulating the compound's solubility and interactions with biological targets. This feature is particularly important in drug design, as it can influence the compound's bioavailability and pharmacokinetic behavior. The presence of the hydroxypiperidine ring further enhances the molecule's potential for biological activity, as piperidine derivatives are well-known for their role in various pharmacological applications.

Recent research has highlighted the importance of hydroxypiperidine derivatives in the development of novel therapeutic agents. Studies have demonstrated that these compounds can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The carbamate moiety in Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate adds another layer of functionality, enabling interactions with specific biological targets and enhancing the compound's overall efficacy.

In the context of current pharmaceutical research, Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate has been investigated for its potential role in modulating enzyme activity and receptor binding. The hydroxypiperidine ring, in particular, has been shown to interact with various enzymes and receptors, leading to therapeutic effects. For instance, studies have suggested that this moiety can influence the activity of enzymes involved in signal transduction pathways, which are critical for numerous physiological processes.

The synthesis of Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the hydroxypiperidine ring is a key step in the synthesis, as it requires precise control over reaction conditions to achieve the desired product. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.

One of the most promising applications of Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate is in the field of oncology. Preclinical studies have shown that this compound can exhibit inhibitory effects on various cancer cell lines, suggesting its potential as an anticancer agent. The ability of the hydroxypiperidine ring to interact with specific targets within cancer cells makes this compound an attractive candidate for further investigation.

Additionally, Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate has been explored for its potential role in treating neurological disorders. The structural features of this compound make it capable of crossing the blood-brain barrier, which is essential for therapeutic agents targeting neurological conditions. Research has indicated that this compound may have neuroprotective properties, making it a promising candidate for treating diseases such as Alzheimer's and Parkinson's.

The pharmacokinetic profile of Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate is another area of interest. Studies have shown that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution throughout the body. These characteristics make it suitable for oral administration, which would enhance patient compliance and convenience.

In conclusion, Benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate (CAS No. 2680884-04-0) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for further research and development. As our understanding of drug design continues to evolve, compounds like Benzyl N-2-(4-hydroxypiperidin-1-y]pheny]carbamate will play a crucial role in developing novel therapeutic agents that address unmet medical needs.

2680884-04-0 (benzyl N-2-(4-hydroxypiperidin-1-yl)phenylcarbamate) Related Products

- 941983-13-7(N-3-(2-oxopiperidin-1-yl)phenyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)

- 1055995-87-3(4-Bromo-N,N-diethyl-2-fluorobenzenesulfonamide)

- 1228552-96-2(Ethyl 2-(1,3-benzodioxol-5-yloxy)-5-methyl-1,3-thiazole-4-carboxylate)

- 690645-28-4(2-{5-(4-methylphenyl)-1,2,4triazolo3,4-b1,3thiazol-3-ylsulfanyl}-1-(morpholin-4-yl)ethan-1-one)

- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)

- 868694-19-3(5-bromo-3-iodo-1H-indole)

- 13110-96-8(5-Acetylsalicylic acid)

- 2680809-05-4(2-{(prop-2-en-1-yloxy)carbonylamino}-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylic acid)

- 898760-55-9([4-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone)

- 1310481-62-9(6-Methoxy-2-methylquinoline-4-carbonitrile)